molecular formula C24H38N2O2 B2821379 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide CAS No. 956754-48-6

2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide

Cat. No.: B2821379
CAS No.: 956754-48-6
M. Wt: 386.58
InChI Key: BJWTUGHLGJEZCU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide (CAS: 956754-48-6) is a morpholine carboxamide derivative with a molecular formula of C₂₄H₃₈N₂O₂ and a molecular weight of 386.57 g/mol . Key structural features include:

  • A 2,6-dimethyl-substituted morpholine ring, which introduces steric hindrance and influences solubility.
  • A carboxamide linkage connecting the morpholine ring to a 4-(4-pentylcyclohexyl)phenyl group, providing rigidity and hydrophobic character.

Properties

IUPAC Name

2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O2/c1-4-5-6-7-20-8-10-21(11-9-20)22-12-14-23(15-13-22)25-24(27)26-16-18(2)28-19(3)17-26/h12-15,18-21H,4-11,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWTUGHLGJEZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenyl isocyanate with 4-(4-pentylcyclohexyl)aniline to form the intermediate product. This intermediate is then reacted with morpholine under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been investigated for its effects on cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. In particular, related compounds that target CDK2 and CDK9 have shown promising results in inhibiting cancer cell proliferation:

  • Mechanism of Action : Inhibitors of CDK2 and CDK9 can induce G2/M phase arrest and promote apoptosis in cancer cells by modulating key proteins involved in these processes .
  • Case Study : A derivative of this compound demonstrated significant inhibition of tumor growth in xenograft models without notable toxicity .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role.

  • Research Findings : Studies have indicated that morpholine derivatives can protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Cancer Therapy

The compound's structural features make it a candidate for further development as an anticancer drug. Its ability to inhibit specific kinases involved in tumor growth positions it as a valuable addition to cancer treatment regimens:

Compound Target IC50 (μM) Effectiveness
Compound 20aCDK20.004Highly potent
Compound 20aCDK90.009Highly potent

Drug Development

The synthesis of this compound can be optimized for drug formulation, enhancing its bioavailability and therapeutic index. The ongoing research into its pharmacokinetic properties suggests that modifications could lead to improved efficacy against various cancers.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Physical Properties

  • Density : 1.029 ± 0.06 g/cm³ (predicted).
  • Boiling Point : 548.7 ± 50.0 °C (predicted).
  • pKa : 13.63 ± 0.70 (indicating weak basicity from the morpholine nitrogen) .

Comparison with Structurally Similar Compounds

N-[4-(4-Pentylcyclohexyl)phenyl]-4-Morpholinecarboxamide (CAS: 866131-94-4)

Key Differences :

  • Structure : Lacks the 2,6-dimethyl substitution on the morpholine ring.
  • Molecular Weight : 356.52 g/mol (vs. 386.57 g/mol for the target compound).
  • Implications: Reduced steric hindrance may enhance molecular flexibility.

1-((12-Bromododecyl)oxy)-4-((4-(4-Pentylcyclohexyl)phenyl)ethynyl)benzene

Key Features :

  • Structure : Shares the 4-pentylcyclohexylphenyl group but includes an ethynyl linkage and bromoalkoxy chain .
  • Applications : Exhibits liquid crystalline behavior with aggregation-induced emission (AIE) , useful in optoelectronic devices .
  • Comparison :
    • The target compound’s morpholine carboxamide replaces the ethynyl and bromoalkoxy groups, likely reducing mesogenic properties but introducing hydrogen-bonding capability.

N-(4-(3-(2,4-Dichlorophenoxy)-1-(4-Methoxyphenyl)-4-oxoazetidin-2-yl)phenyl)morpholine-4-carboxamide

Key Features :

  • Structure: Contains a β-lactam ring and dichlorophenoxy substituents alongside the morpholine carboxamide.
  • Applications : Likely designed for antimicrobial activity due to the β-lactam moiety .
  • Comparison :
    • The target compound lacks the β-lactam and halogenated groups, suggesting divergent applications (e.g., materials science vs. pharmaceuticals).

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reference
Target Compound C₂₄H₃₈N₂O₂ 386.57 2,6-dimethyl morpholine, carboxamide Not specified (potential LC/pharma)
N-[4-(4-Pentylcyclohexyl)phenyl]-4-morpholinecarboxamide C₂₂H₃₄N₂O₂ 356.52 Morpholine carboxamide Research chemical
1-((12-Bromododecyl)oxy)-4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzene C₃₃H₄₃BrO 535.60 Ethynyl, bromoalkoxy Liquid crystals (AIE)
β-Lactam-containing morpholine carboxamide C₂₇H₂₄Cl₂N₂O₅ 533.40 β-lactam, dichlorophenoxy Antimicrobial research

Key Research Findings

  • Role of the Cyclohexyl Group : The 4-pentylcyclohexylphenyl moiety in the target compound and analogs contributes to rigidity and hydrophobicity , critical for liquid crystal alignment or lipid bilayer interactions .
  • Carboxamide Linkage : This group enables hydrogen bonding , differentiating the target compound from ethynyl-based liquid crystals and β-lactam-containing pharmaceuticals .

Biological Activity

The compound 2,6-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide (CAS Number: 956754-48-6) is a morpholine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis pathways, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C24H38N2O2
  • Molecular Weight : 386.58 g/mol
  • Structural Features :
    • Morpholine ring
    • Pentylcyclohexyl substituent
    • Dimethyl groups at the 2 and 6 positions

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundMorpholine with pentylcyclohexylEnhanced lipophilicity
N-[4-(Cyclohexyl)phenyl]-4-morpholinecarboxamideCyclohexane instead of pentylcyclohexaneDifferent binding affinity
N-[4-(Phenethyl)phenyl]-4-morpholinecarboxamidePhenethyl substituentVariation in pharmacokinetics

This table highlights the unique aspects of the compound compared to structurally similar morpholines, suggesting potential differences in biological activity and pharmacological profiles.

Pharmacological Effects

Research indicates that compounds structurally related to morpholines often exhibit significant pharmacological effects, including:

  • Antidepressant-like activity : Similar compounds have been shown to act as serotonin reuptake inhibitors, potentially leading to mood-enhancing effects .
  • Stimulant properties : Some derivatives are noted for their stimulant and anorectic effects .

Case Studies

  • Case Study on Anorectic Activity : A study evaluating the anorectic effects of phenylmorpholines found that certain derivatives significantly reduced food intake in rodent models, suggesting a potential application in weight management therapies .
  • Clinical Trials on Mood Disorders : Preliminary trials involving structurally similar morpholines indicated improvements in depressive symptoms among participants, warranting further exploration into the clinical efficacy of This compound for mood disorders .

Synthesis Pathways

The synthesis of This compound typically involves several key steps:

  • Formation of the Morpholine Ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Substitution Reactions : The introduction of the pentylcyclohexyl group is facilitated through nucleophilic substitution methods.
  • Carboxamide Formation : The final step involves the formation of the carboxamide functional group through acylation reactions.

These synthetic pathways are crucial for modifying the compound's structure to enhance its biological activity or solubility.

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